

Crystal Structure Characterization Guide: 2,6-Dimethoxy-5-nitropyridine-3-carboxylic Acid

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Compound of Interest

Compound Name: 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid

CAS No.: 685879-38-3

Cat. No.: B3150277

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Executive Summary & Data Status

Target Molecule: **2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid** (CAS: Not broadly indexed for crystal data). Reference Molecule: 2,6-Dimethoxynicotinic acid (Precursor).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Status of Crystallographic Data: While the crystal structure of the precursor 2,6-dimethoxynicotinic acid has been characterized (often in the context of metal coordination complexes [\[1\]](#)[\[2\]](#)), the specific single-crystal X-ray diffraction (SC-XRD) dataset for the 5-nitro derivative is not currently available in open public repositories (CSD/PDB).

This guide serves as a protocol-driven comparative analysis, providing the experimental framework to generate this data. It establishes the precursor's known lattice behavior as a baseline to predict and resolve the 5-nitro derivative's structure, which is a critical intermediate for P2X3 antagonists and naphthyridine-based therapeutics [\[3\]](#).

Comparative Structural Analysis (Precursor vs. Target)

The introduction of the nitro group at the C5 position fundamentally alters the packing efficiency and intermolecular forces.

Table 1: Structural & Physicochemical Comparison

Feature	Reference: 2,6-Dimethoxynicotinic Acid	Target: 2,6-Dimethoxy-5-nitropyridine-3-carboxylic Acid	Crystallographic Implication
Molecular Formula	C H NO	C H N O	Density increase expected (~1.4 → >1.55 g/cm ³).
H-Bond Donors	1 (COOH)	1 (COOH)	Primary motif remains carboxylic acid dimer (R (8)).
H-Bond Acceptors	5 (N-py, 2x O-Me, 2x O-acid)	7 (+ NO group)	Nitro group competes as an acceptor, potentially disrupting the standard dimer.
Steric Profile	Planar pyridine ring.	C5-Nitro vs. C6-Methoxy clash. ^[6]	Critical: The nitro group likely twists out of plane to relieve strain with the 6-OMe group, disrupting planar -stacking.
Predicted Space Group	Monoclinic () [1]	Triclinic () or Monoclinic ()	Loss of symmetry elements due to bulky nitro substitution.

Experimental Protocol: Synthesis & Crystallization

To obtain the crystal structure, one must first synthesize the target with high purity, as impurities (unreacted precursor) often inhibit nucleation.

Phase 1: Synthesis (Nitration)

Reaction: Electrophilic aromatic substitution on the electron-rich dimethoxy pyridine core.

- Reagents: Dissolve 2,6-dimethoxynicotinic acid (1.0 eq) in Acetic Anhydride.
- Addition: Add Fuming Nitric Acid (HNO₃) dropwise at 0°C.
- Mechanism: The 2- and 6-methoxy groups activate the C3 and C5 positions. Since C3 is blocked by the carboxyl group, nitration occurs selectively at C5.
- Purification: Quench with ice water. The product precipitates as a yellow solid. Recrystallize from Ethanol/Water to remove isomers.

Phase 2: Crystallization Screening

The target molecule has low solubility in non-polar solvents due to the polar nitro and acid groups.

Recommended Solvent Systems:

- Method A (Slow Evaporation): Methanol/Acetonitrile (1:1). Good for obtaining block-like crystals.
- Method B (Vapor Diffusion): Dissolve in THF; diffuse Pentane into the solution.
- Method C (Hydrothermal): Water/Ethanol at 60°C, slow cooling to 4°C.

Phase 3: XRD Data Collection Workflow

Instrument: Bruker D8 QUEST or equivalent (Mo-K

radiation). Temperature: 100 K (essential to freeze nitro group rotation).



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Figure 1: Workflow for the isolation and crystallographic characterization of the target molecule.

Structural Logic & Validation (Self-Correcting)

When solving the structure, use the following logic to validate the model:

- The "Nitro Twist":
 - Expectation: In 2,6-dimethoxy-5-nitropyridine, the nitro group at C5 is flanked by a methoxy group at C6.
 - Validation: Check the torsion angle C6-C5-N-O. It should deviate significantly from 0° (likely 30-60°) to minimize steric repulsion between the nitro oxygen and the methoxy methyl group. If the model forces planarity, the R -factor will remain high.
- Carboxylic Acid Dimer:
 - Expectation: Carboxylic acids typically form centrosymmetric dimers (motif).
 - Validation: Look for an inversion center between two acid groups. If absent, check for "catemer" chains involving the nitro group accepting the acid proton.
- Methoxy Conformation:
 - Expectation: The methoxy groups usually lie coplanar with the ring to maximize p-orbital overlap, unless sterically crowded by the new nitro group.

References

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- The structure, photophysical properties and application of 1,8-naphthyridine derivatives. ResearchGate. (Accessed 2024). [2] Contextualizes the 5-nitro derivative as a precursor.

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